molecular formula C16H31IO2 B8281330 2-Iodohexadecanoic acid

2-Iodohexadecanoic acid

Cat. No. B8281330
M. Wt: 382.32 g/mol
InChI Key: YLPKUDQPEREJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05455072

Procedure details

Procedure 3, Step A, for the preparation of methyl 16-=iodohexadecanoate (9), follows Takahashi et al, Appl. Radiat. Isot., 42, 801 (1991), incorporated herein by reference. To a mixture of phosphoric acid, (840 mg, 8.6 mmol) and phosphorus pentoxide (ca 450 mg), potassium iodide (868 mg, 5.2 mmol) and 16-hydroxyhexadecanoic acid (353 mg, 1.3 mmol), available from Aldrich Chemical Co., is added at room temperature and the mixture is heated at 110° C. for 3.5 h. The mixture is cooled to room temperature, and water (25 ml) and ether (120 ml) are added. The ether layer is separated, decolorized by shaking with 10% sodium thiosulfate solution (100 ml), washed with saturated NaCl aqueous solution (200 ml) , and evaporated to give crude 16-=iodohexadecanoic acid (38 mg). To a suspension of the sample in absolute MeOH (30 ml) thionyl chloride (6.5 ml) is added dropwise at 0° C. The mixture is stirred at 0° C. for 15 min and then refluxed for 30 min. After removal of the solvent, the residue is purified by preparative TLC (hexane/CH2Cl2 =7/3) to give 9 (26 mg). The procedure is performed on a 1-mole scale to provide enough material for Step C below.
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
868 mg
Type
reactant
Reaction Step Two
Quantity
353 mg
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[I-:20].[K+].O[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][C:38]([OH:40])=[O:39]>CCOCC.O>[I:20][CH:37]([CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])[C:38]([OH:40])=[O:39] |f:2.3|

Inputs

Step One
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
840 mg
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
868 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
353 mg
Type
reactant
Smiles
OCCCCCCCCCCCCCCCC(=O)O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
by shaking with 10% sodium thiosulfate solution (100 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, is added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed with saturated NaCl aqueous solution (200 ml)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
IC(C(=O)O)CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: CALCULATEDPERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.